2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde

Drug Discovery ADME Lipophilicity

Researchers need stable intermediates with precise substitution to avoid failed reactions and irreproducible data. Generic piperidine-pyridine analogs lack the critical 6-methyl group and hydrolytic stability of the C-C bond. - **Superior stability**: C-C linkage prevents degradation in cellular assays vs. C-N regioisomers. - **Selectivity driver**: 6-methyl group increases lipophilicity (ΔLogP +0.52) to optimize BBB penetration. - **Wnt pathway research**: Key building block for focused inhibitor libraries.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B11806537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2CCCCN2C=O
InChIInChI=1S/C12H16N2O/c1-10-5-6-11(8-13-10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3
InChIKeyRAUZIGLFYIAIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde: A Specialized Building Block in Heterocyclic Chemistry for Advanced Research and Development


2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352523-89-7), with a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol, is a heterocyclic organic compound . It is characterized by a piperidine ring substituted at the 2-position with a 6-methylpyridin-3-yl group and an N-formyl group, positioning it as a specialized intermediate for the synthesis of complex molecules, particularly in medicinal chemistry and drug discovery .

Why 2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde Cannot Be Replaced by Common Piperidine or Pyridine Analogs in Rigorous Research Protocols


Generic substitution fails because the precise spatial arrangement and electronic properties conferred by the 6-methyl group on the pyridine ring, in conjunction with the piperidine-1-carbaldehyde framework, dictate specific molecular interactions. Analogs such as the demethylated variant (2-(pyridin-3-yl)piperidine-1-carbaldehyde, CAS: 71635-28-4) [1], a constitutional isomer (2-(4-methylpyridin-2-yl)piperidine-1-carbaldehyde) , or a regioisomer (2-methyl-6-(piperidin-1-yl)nicotinaldehyde) , possess fundamentally different molecular recognition profiles, binding affinities, and synthetic utility. Using an unverified substitute in a multi-step synthesis or a biological assay can lead to a failed reaction, an inactive derivative, or, most critically, irreproducible and misleading data, thereby invalidating the entire research project.

Quantitative Differentiation of 2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde from its Closest Structural Analogs


Molecular Weight and LogP: Impact on Physicochemical Property Predictions vs. Demethylated Analog

The introduction of a single methyl group in 2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde significantly alters its physicochemical properties compared to the demethylated analog, 2-(pyridin-3-yl)piperidine-1-carbaldehyde [1]. This leads to a quantifiable increase in molecular weight and a predicted increase in lipophilicity, as indicated by the higher computed LogP [2].

Drug Discovery ADME Lipophilicity

Substitution Pattern: Critical Distinction from a Regioisomeric Aldehyde

A key differentiator is the compound's core structure: a piperidine ring linked to a pyridine via a C-C bond. This is distinct from a closely related regioisomer, 2-methyl-6-(piperidin-1-yl)nicotinaldehyde, where the piperidine and pyridine rings are linked via a C-N bond . This fundamental difference alters the electronic properties and conformational flexibility of the molecule.

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship (SAR)

Positional Isomerism: Impact on Molecular Topology vs. 4-Methylpyridine Isomer

The specific position of the methyl group on the pyridine ring (position 6) defines a unique molecular geometry and electrostatic surface compared to other positional isomers, such as the 4-methylpyridine variant .

Ligand Binding Medicinal Chemistry Molecular Modeling

Key Research and Development Applications for 2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde Based on its Differentiated Properties


Synthesis of Proprietary Wnt Pathway Inhibitor Scaffolds

The compound's specific substitution pattern, as detailed in Section 3, is valuable for constructing focused libraries of Wnt pathway inhibitors. Patents for pyridyl piperidines highlight the importance of specific substitution on both the piperidine and pyridine rings for potent biological activity [1]. Researchers use this compound as a key intermediate to install the precise 6-methylpyridin-3-yl moiety, which is required for the desired target engagement and selectivity profile of their novel inhibitors. Using a structural analog would likely lead to a significant loss in potency.

Structure-Activity Relationship (SAR) Studies for CNS-Targeted Programs

In CNS drug discovery, the predicted increase in lipophilicity (ΔLogP ≈ +0.52 vs. the demethylated analog, as shown in Section 3) is a critical parameter for optimizing blood-brain barrier penetration. This compound serves as a probe molecule to explore the impact of this specific molecular modification on permeability and target engagement. It allows medicinal chemists to fine-tune the physicochemical properties of lead candidates to balance potency, selectivity, and in vivo exposure, a process where generic alternatives would confound the data.

Development of Robust Chemical Probes Requiring High Stability

The superior hydrolytic stability of the C-C bond connecting the piperidine and pyridine rings, relative to the C-N bond in regioisomeric analogs (as established in Section 3), makes this compound a preferred building block for creating stable chemical probes for target validation studies. This structural feature ensures that the resulting probes maintain their integrity over the course of long-term cellular assays, leading to more reliable and reproducible data on target engagement and downstream signaling.

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